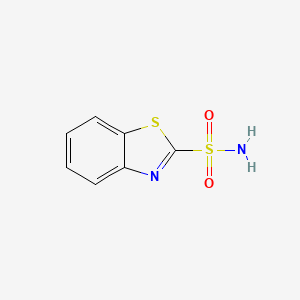

1,3-Benzothiazole-2-sulfonamide

説明

Structure

2D Structure

特性

IUPAC Name |

1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYMYAFSQACTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195812 | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-17-0 | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFD4HT23V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 1,3-Benzothiazole-2-sulfonamide Core

The synthesis of the this compound core has been approached through several established methods. A predominant strategy involves the condensation of 2-aminobenzenethiol with various carbonyl or cyano-containing compounds. nih.gov This approach is versatile, allowing for the introduction of diverse substituents onto the benzothiazole (B30560) ring.

Another well-known method is the reaction of sulfonyl halides with amines. theses.cz This "classic" retrosynthetic approach has been a target for the preparation of benzothiazole-sulfonyl halides and their subsequent conversion to sulfonamides. theses.cz For instance, the synthesis of BT-sulfonyl fluoride (B91410) has been developed using a sulfinic salt and Selectfluor®, which then reacts with amines to form the desired sulfonamides. theses.cz

Furthermore, a unified approach starting from commercially available building blocks like benzo[d]thiazole-2-thiol and primary or secondary amines has been reported. acs.org This can proceed through different sequences, including S-oxidation/S–N coupling or S–N coupling/S-oxidation. acs.org The reaction of 2-mercaptobenzothiazole (B37678) with an amine in the presence of sodium hypochlorite (B82951) also provides a route to benzothiazole-2-sulphenamides, which are precursors to sulfonamides. google.com

A variety of catalysts and reaction conditions have been explored to optimize these syntheses. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles has been reported. nih.gov Microwave-assisted procedures have also been employed to accelerate reactions and improve yields, such as in the condensation of 2-aminothiophenols with chloroacetyl chloride. nih.gov

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Aminobenzenethiol, Aldehydes/Ketones/Acids/Acyl Chlorides | Condensation | Benzothiazole derivatives | mdpi.comnih.gov |

| Sulfonyl halides, Amines | Nucleophilic substitution | Sulfonamides | theses.cz |

| Benzo[d]thiazole-2-thiol, Amines | S-oxidation/S–N coupling or S–N coupling/S-oxidation | N-substituted and N,N-disubstituted benzothiazole sulfonamides | acs.org |

| 2-Mercaptobenzothiazole, Amine | Sodium hypochlorite | Benzothiazole-2-sulphenamides | google.com |

| 2-Aminothiophenols, Chloroacetyl chloride | Microwave irradiation | 2-Chloromethyl-benzothiazole | nih.gov |

Regioselective Functionalization Strategies for this compound Derivatives

The functionalization of the this compound core at specific positions is crucial for tuning its properties. Regioselective strategies primarily focus on the benzothiazole nucleus, particularly the benzene (B151609) ring.

Direct functionalization of the benzenoid ring of 2,1,3-benzothiadiazole (B189464) (BTD), a related core, has been achieved through Ir-catalyzed C–H borylation. This method provides access to versatile 5-boryl or 4,6-diboryl BTD building blocks, which can then be further functionalized at the C4, C5, C6, and C7 positions. nih.gov While not directly on the sulfonamide derivative, this illustrates a powerful strategy for regioselective C-H functionalization of the benzothiazole system.

The synthesis of N-substituted benzothiazole-2-sulfonamides can be achieved by reacting benzothiazole-2-sulfonamide or its alkali metal or ammonium (B1175870) salt with a sulfenyl halide in an inert solvent. google.com This allows for the introduction of various substituents on the sulfonamide nitrogen.

Furthermore, the labile N–H bond in N-monoalkylated BT-sulfonamides facilitates further functionalization. acs.org For example, a weak base-promoted N-alkylation and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction have been developed for this purpose. acs.org

| Strategy | Reagents/Conditions | Functionalized Position | Reference |

| Ir-catalyzed C–H borylation | Ir catalyst, Borylation agent | C4, C5, C6, C7 of BTD | nih.gov |

| Reaction with sulfenyl halide | Benzothiazole-2-sulfonamide, Sulfenyl halide | Sulfonamide Nitrogen | google.com |

| N-alkylation of N-monoalkylated BT-sulfonamides | Weak base, Alkylating agent | Sulfonamide Nitrogen | acs.org |

| Fukuyama–Mitsunobu reaction | Microwave irradiation | Sulfonamide Nitrogen | acs.org |

Innovative Coupling and Derivatization Techniques for Diverse Analogues

Recent advancements have introduced innovative coupling and derivatization techniques to expand the diversity of this compound analogues.

The Chan-Lam coupling reaction has been utilized to access N-alkyl-N-aryl BT-sulfonamides. acs.org This copper-catalyzed cross-coupling reaction forms a C-N bond between an amine and a boronic acid, providing a versatile method for introducing aryl groups onto the sulfonamide nitrogen.

Another innovative approach is the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry protocol. theses.cz The synthesis of BT-sulfonyl fluoride (BTSO2F) allows for its use in SuFEx reactions with various amines to produce a wide range of sulfonamide derivatives. theses.cztheses.cz

Furthermore, the development of one-pot multi-component reactions has streamlined the synthesis of complex benzothiazole derivatives. For instance, the reaction of substituted benzaldehydes, ethyl cyanoacetate, and 2-aminobenzothiazole (B30445) can yield pyrimido[2,1-b] mdpi.comorgchemres.orgbenzothiazole-3-carboxylates in a single step. researchgate.net

The synthesis of thiazolidinone-appended benzothiazole–triazole hybrids has been achieved through a one-pot process, demonstrating the power of molecular hybridization in creating novel structures. nih.gov

| Technique | Key Reagents | Product Type | Reference |

| Chan-Lam Coupling | Copper catalyst, Boronic acid | N-Alkyl-N-aryl BT-sulfonamides | acs.org |

| SuFEx Click Chemistry | BT-sulfonyl fluoride (BTSO2F), Amines | Diverse sulfonamides | theses.cztheses.cz |

| One-pot Multi-component Reaction | Substituted benzaldehyde, Ethyl cyanoacetate, 2-Aminobenzothiazole | Pyrimido[2,1-b] mdpi.comorgchemres.orgbenzothiazole-3-carboxylates | researchgate.net |

| Molecular Hybridization | 2-Hydrazinobenzothiazole, Anthranilic acid, Aromatic aldehydes, Thioglycolic acid | Thiazolidinone-appended benzothiazolo[2,3-c] mdpi.combohrium.comairo.co.intriazoles | nih.gov |

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact. bohrium.comairo.co.in These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One key strategy is the use of water as a solvent. orgchemres.org For example, the synthesis of benzothiazole-2-thiol derivatives has been reported using copper sulfate (B86663) as a catalyst in aqueous media under conventional heating or ultrasonic irradiation. orgchemres.org The use of water and glycerol (B35011) as green solvents, coupled with an inexpensive and reusable catalyst, highlights the advantages of this approach. orgchemres.org

Catalyst-free and metal-free synthesis protocols are also being developed. nih.gov These methods often involve one-pot procedures that reduce the number of reaction steps and minimize waste generation. nih.gov The use of ammonium acetate (B1210297) as a catalyst in ethanol (B145695) under ultrasound irradiation for the synthesis of benzo nih.govairo.co.inthiazolo[3,2-a]pyrimidine analogues is another example of a greener approach. bohrium.com

Furthermore, visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes offers an efficient and catalyst-free method that avoids the use of transition metals and extra additives. nih.gov The replacement of hazardous solvents like dichloromethane (B109758) and acetonitrile (B52724) with greener alternatives such as water, ethanol, and ionic liquids is also a key aspect of sustainable synthesis. airo.co.in

| Green Chemistry Principle | Application in Benzothiazole Synthesis | Example | Reference |

| Use of Green Solvents | Replacement of hazardous organic solvents with water, ethanol, or glycerol. | Synthesis of benzothiazole-2-thiol derivatives in water. | orgchemres.orgairo.co.in |

| Recyclable Catalysts | Employment of catalysts that can be easily recovered and reused. | Use of SnP2O7 as a reusable heterogeneous catalyst. | mdpi.com |

| Energy Efficiency | Utilization of microwave irradiation or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted condensation of 2-aminothiophenols. | nih.gov |

| Atom Economy | Development of one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. | One-pot synthesis of thiazolidinone-appended benzothiazole–triazole hybrids. | nih.gov |

| Use of Safer Reagents | Avoiding toxic reagents and catalysts. | Visible-light-promoted synthesis without transition-metal catalysts. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

High-resolution NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 1,3-benzothiazole-2-sulfonamide derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework.

In the ¹H NMR spectra of N-substituted this compound derivatives, the proton signals of the benzothiazole (B30560) ring system typically appear in the aromatic region. For instance, in a series of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, the protons of the benzothiazole moiety were observed at specific chemical shifts. researchgate.netmdpi.com The ¹H NMR spectrum of 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol showed signals for the benzothiazole protons H4, H7, H6, and H5 at 7.90 (d), 7.64 (dd), 7.37 (m), and 7.26 (m) ppm, respectively. mdpi.com Similarly, the ¹H NMR spectrum of 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol displayed signals for H4, H7, H6, and H5 at 7.88 (dd), 7.64 (dd), 7.37 (ddd), and 7.24 (ddd) ppm. mdpi.com

The ¹³C NMR spectra provide complementary information on the carbon skeleton. For 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol, the carbon signals of the benzothiazole ring were assigned at 165.2, 150.9, 132.1, 126.0, 123.4, 121.5, and 120.7 ppm. mdpi.com In the case of 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol, these signals appeared at 166.2, 156.0, 132.0, 126.0, 123.4, 121.4, and 120.7 ppm. mdpi.com

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| 2-[2-(4-Chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | 9.40 (s, 1H, NH), 8.14 (d, 2H, phenyl), 7.90 (d, 1H, H4), 7.72 (d, 2H, phenyl), 7.64 (dd, 1H, H7), 7.37 (m, 1H, H6), 7.26 (m, 1H, H5), 5.59 (s, 1H) mdpi.com | 165.2, 150.9, 139.2, 135.4, 132.1, 130.6, 129.1, 127.6, 127.4, 126.0, 123.4, 121.5, 120.7 mdpi.com |

| 2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | 9.40 (s, 1H, NH), 8.20 (m, 2H, H2' & H6'), 7.88 (dd, 1H, H4), 7.64 (dd, 1H, H7), 7.48 (m, 2H, H3' & H5'), 7.37 (ddd, 1H, H6), 7.24 (ddd, 1H, H5), 5.76 (s, 1H, NH) mdpi.com | 166.2, 165.2, 156.0, 132.9, 132.0, 131.9, 126.0, 123.4, 121.4, 120.7, 116.2, 116.1 mdpi.com |

| N-(4-((Tosylmethyl)amino)benzoyl)-1,3-dioxo-1,3-dihydro-isoindole-2-carboxamide | 10.74 (s, 1H, NHCO), 8.04-6.59 (m, 12H, Ar-H), 4.5 (s, 1H, NH), 2.24 (s, 3H, CH₃) ripublication.com | Not explicitly provided. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining insights into their fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

For example, the molecular formula of 2-[2-(4-bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol was confirmed by HR-MS (ESI), which showed a calculated m/z of 361.9795 for [M+Na]⁺ and a found value of 361.9802. mdpi.com Similarly, for a fluorinated analog, the calculated m/z for [M+Na]⁺ was 246.0091, with a found value of 246.0086. researchgate.net

The fragmentation patterns observed in the mass spectra provide valuable structural information. For instance, the mass spectrum of 2-(3-methoxyphenyl)benzothiazole shows characteristic fragments that can be attributed to the loss of specific groups from the parent molecule. rsc.org The fragmentation of the core benzothiazole structure itself is also well-documented, with the mass spectrum of the parent 1,3-benzothiazole showing a molecular ion peak at m/z 135. nist.gov

| Compound | Ionization Method | Calculated m/z | Found m/z | Adduct |

|---|---|---|---|---|

| 2-[2-(4-Bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | ESI | 361.9795 | 361.9802 | [M+Na]⁺ mdpi.com |

| 2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | ESI | 246.0091 | 246.0086 | [M+Na]⁺ researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of 1,3-benzothiazole-2-sulfonamides, IR spectroscopy is particularly useful for confirming the presence of the sulfonamide (SO₂NH) and benzothiazole moieties.

The characteristic stretching vibrations of the sulfonyl (SO₂) group typically appear as two distinct bands. For a series of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, the SO₂ stretching vibrations were observed in the ranges of 1371-1366 cm⁻¹ (asymmetric) and 1164-1154 cm⁻¹ (symmetric). mdpi.com The N-H stretching vibration of the sulfonamide group is also a key diagnostic peak, often appearing around 3330 cm⁻¹. mdpi.com

Furthermore, the IR spectra of these compounds exhibit bands corresponding to the aromatic C-H stretching of the benzothiazole and phenyl rings, typically above 3000 cm⁻¹. mdpi.comjapsonline.com The C=N stretching vibration of the benzothiazole ring is also observable. researchgate.net

| Compound | N-H Stretch (cm⁻¹) | SO₂ Asymmetric Stretch (cm⁻¹) | SO₂ Symmetric Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|

| 2-[2-(4-Chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | 3330 mdpi.com | 1366 mdpi.com | 1164 mdpi.com | 3090 (Ar-H) mdpi.com |

| 2-[2-(4-Bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol | 3330 mdpi.com | 1371 mdpi.com | 1154 mdpi.com | 3090 (Ar-H) mdpi.com |

| N-(1,3-Dioxo-1,3-dihydro-isoindole-2-carbonyl)-4-(toluene-4-sulfonylamino)-benzamide | 3207 ripublication.com | 1334 ripublication.com | 1159 ripublication.com | 1765-1745 (C=O, cyclic), 1687 (C=O) ripublication.com |

X-ray Crystallography for Three-Dimensional Structure and Conformation Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

In a study of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, single-crystal X-ray diffraction showed that these compounds crystallize with two independent but similar amino tautomers in the asymmetric unit. researchgate.netdntb.gov.ua The crystal packing is stabilized by intermolecular hydrogen bonds, such as N–H(hydrazinyl)···N(thiazoyl) and N–H(hydrazonyl)···O(sulfonate) interactions, as well as π–π stacking interactions between the aromatic rings. researchgate.netdntb.gov.ua

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide | Not explicitly stated | Not explicitly stated | Two independent molecules in the asymmetric unit; nearly planar benzothiazole ring; dihedral angle between benzothiazole and phenyl rings of 28.3(3)° and 29.1(3)°. nih.gov |

| N-(1,3-benzothiazol-2-yl)-4-(fluorobenzenesulfonyl)-hydrazide | Monoclinic | P2₁/c | Two independent amino tautomers in the asymmetric unit; intermolecular N–H···N and N–H···O hydrogen bonds; π–π stacking interactions. researchgate.netdntb.gov.ua |

Computational and Theoretical Investigations of 1,3 Benzothiazole 2 Sulfonamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzothiazole (B30560) derivatives. nih.govnih.govresearchgate.net By employing methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G+(d,p), researchers can accurately predict various molecular characteristics. nih.govnih.govresearchgate.netnih.gov

The electronic properties of 1,3-Benzothiazole-2-sulfonamide and related compounds are crucial for understanding their reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A smaller gap suggests that the molecule can be easily excited and is more reactive. nih.govsciencepub.net

For instance, in studies of various benzothiazole derivatives, the HOMO is often located over the benzothiazole ring system, indicating it is the primary site for electron donation. nih.gov Conversely, the LUMO is frequently localized on specific substituents, which act as electron-accepting regions. nih.gov This separation of frontier orbitals is indicative of charge transfer within the molecule upon electronic excitation. nih.gov

The HOMO-LUMO gap can be influenced by different substituents on the benzothiazole core. For example, in a study of substituted benzothiazoles, 2-mercapto-benzothiazole was found to have the smallest HOMO-LUMO gap, correlating with its higher reactivity. sciencepub.net The analysis of HOMO and LUMO energies is a reliable method for assessing the electron-donating and electron-accepting capabilities of molecules. scirp.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole (BTH) | -8.980 | -0.502 | 8.478 |

| 2-methyl-benzothiazole (MeBTH) | -8.694 | -0.487 | 8.207 |

| 2-amino-benzothiazole (ABTH) | -8.765 | -0.456 | 8.309 |

| 2-mercapto-benzothiazole (MBTH) | -8.694 | -0.707 | 7.987 |

Data sourced from a study using the AM1 method in the aqueous phase. sciencepub.net

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

In benzothiazole derivatives, the negative electrostatic potential is typically localized around electronegative atoms like nitrogen and oxygen of the sulfonamide group, while the positive potential is found around hydrogen atoms. jddtonline.info For example, in one study, the intense blue (most positive) region was located around a carbon atom of the benzothiazole ring, indicating a potential site for nucleophilic attack. scirp.org The distribution of these potentials provides insights into the molecule's intermolecular interactions and how it might bind to a biological target. researchgate.net

Computational methods, particularly DFT, are used to predict the vibrational spectra (like IR and Raman) of molecules. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. ajrconline.org For example, the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group can be calculated and compared with experimental IR spectra to validate the synthesized structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a protein binding site. biointerfaceresearch.compeerj.comnih.gov By simulating the movement of atoms, MD can reveal the stability of a ligand-protein complex and the key interactions that maintain this binding. biointerfaceresearch.comnih.gov

For instance, MD simulations have been used to study the binding of benzothiazole derivatives to various protein targets. biointerfaceresearch.com These simulations can show how the ligand adapts its conformation to fit into the binding pocket and can identify crucial hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govnih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. rdd.edu.iquomustansiriyah.edu.iquomustansiriyah.edu.iq

Docking studies of benzothiazole derivatives have been performed against various biological targets. nih.govnih.gov These studies predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. rdd.edu.iquomustansiriyah.edu.iquomustansiriyah.edu.iq For example, a study on benzothiazole-based hybrids targeting the p56lck enzyme used molecular docking to identify key binding interactions. biointerfaceresearch.com Similarly, docking of benzothiazole derivatives into the active sites of other enzymes has revealed critical interactions with specific amino acid residues. nih.govacs.org

The results from these in silico predictions are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and to design more potent and selective inhibitors. nih.gov

Molecular Mechanisms of Interaction and Enzyme Modulation

Investigation of Enzyme Inhibition at the Active Site

The inhibitory activity of 1,3-benzothiazole-2-sulfonamide derivatives is primarily achieved through targeted interactions within the active sites of specific enzymes. The sulfonamide group, a key feature of this compound class, often plays a crucial role in binding to metallic centers or forming critical hydrogen bonds within the catalytic domain.

Derivatives of 1,3-benzothiazole-sulfonamide have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These zinc-metalloenzymes are involved in numerous physiological processes, and their dysregulation is linked to various diseases. tandfonline.comnih.gov The sulfonamide moiety is a classic zinc-binding group, making this class of compounds a prime candidate for CA inhibition. tandfonline.comnih.gov

Studies have focused on achieving selective inhibition of tumor-associated isoforms like hCA IX and hCA XII over the cytosolic isoforms hCA I and II to minimize off-target effects. nih.govtandfonline.com For instance, a series of benzothiazole-sulfonamide derivatives demonstrated low to medium nanomolar range inhibition against hCA I, II, and IX, with weaker activity against the membrane-bound hCA IV. nih.gov Certain derivatives exhibited promising selective inhibition of the tumor-associated hCA IX in the nanomolar range. nih.gov

The "tail approach," which involves grafting different molecular motifs onto the primary sulfonamide scaffold, has been a successful strategy for enhancing potency and selectivity. tandfonline.comresearchgate.net By replacing the 4-fluorophenyl tail of the known inhibitor SLC-0111 with a benzothiazole (B30560) motif, researchers have developed novel analogues targeting cancer-associated CAs. tandfonline.comresearchgate.net Further modifications, such as elongating the ureido spacer connecting the benzothiazole and sulfonamide moieties, have also been explored. researchgate.net

A library of substituted cyclic guanidine-incorporated benzothiazole-6-sulphonamides showed potent and selective inhibition of hCA II and the brain-associated hCA VII, with inhibition constants (KIs) in the low nanomolar to micromolar ranges. nih.gov The lead compound, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide, was a particularly effective inhibitor of hCA II. nih.gov

| Compound Class | Target Isoforms | Inhibition Range | Key Findings |

| Benzothiazole-sulfonamide derivatives | CA I, II, IX | Low-Medium nM | Displayed selective inhibition towards tumor-associated CA IX. nih.gov |

| Benzothiazole-based SLC-0111 analogues | CA IX, XII | N/A | Developed using a "tail approach" to target cancer-associated isoforms. tandfonline.comresearchgate.net |

| Benzothiazole-6-sulphonamides with cyclic guanidine (B92328) | CA I, II, VII | Low nM - µM | Showed potent and selective inhibition of hCA II and hCA VII over hCA I. nih.gov |

The this compound scaffold is a cornerstone for potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids. nih.govacs.orgnih.gov Inhibition of FAAH is a therapeutic strategy for pain, anxiety, and inflammation. nih.govacs.org

A notable benzothiazole-based analogue demonstrated high potency against recombinant human FAAH with an IC50 value of approximately 2 nM. nih.govacs.org Initially, the inhibition appeared noncompetitive and irreversible; however, further investigation revealed a different mechanism. nih.govacs.org Mass spectrometric analysis showed no covalent adduct formation, and dialysis experiments demonstrated the recovery of enzyme activity over time, confirming that the inhibitor is reversible. nih.gov The compound exhibits a long residence time, which is not solely due to high thermodynamic potency but rather an increased kinetic energy barrier that slows its dissociation from the enzyme. nih.gov Molecular docking studies suggest that the sulfonamide group mimics the transition state by forming hydrogen bonds with catalytic residues in the FAAH active site. nih.gov

Dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH) have been developed based on a benzothiazole-phenyl structure connected via a sulfonamide bond. nih.gov These compounds have shown low nanomolar inhibition potencies for both enzymes. nih.gov The benzothiazole ring and the sulfonamide group are considered key components for FAAH inhibitory activity. nih.gov

| Inhibitor Type | Target Enzyme | Potency (IC50) | Mechanism of Inhibition |

| Benzothiazole-based sulfonamide analogue | FAAH | ~2 nM | Reversible, slow-dissociating inhibitor with a long residence time. The sulfonamide group mimics the transition state in the active site. nih.govacs.org |

| Benzothiazole-phenyl dual inhibitors | FAAH / sEH | Low nM | The benzothiazole moiety connected via a sulfonamide bond is crucial for the dual inhibition. nih.gov |

The versatility of the this compound scaffold extends to the inhibition of kinases and deubiquitinating enzymes.

Cyclin-Dependent Kinase (CDK): A derivative, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), with an IC50 of 551 nM. researchgate.netnih.gov X-ray crystallography of this compound co-crystallized with CDK5 revealed an unconventional binding mode. researchgate.netnih.gov The benzothiazole ring interacts with residues Glu81 and Cys83 in the ATP binding site via a water molecule, and it also engages in van der Waals interactions with the gatekeeper residue Phe80. researchgate.net The sulfonamide group forms hydrogen bonds with Asp86 and Ile10. researchgate.net

USP7 Enzyme: A series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and evaluated as inhibitors of the deubiquitinating enzyme USP7 (Ubiquitin-Specific Protease 7). nih.gov This enzyme is implicated in various cellular processes, including those related to viral infections. nih.gov Docking studies were employed to understand the interactions between the most potent compounds and the active site of the USP7 enzyme, highlighting the potential of this scaffold in targeting this class of enzymes. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Molecular Design

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound-based inhibitors. These studies involve modifying various parts of the molecule to understand their contribution to target engagement. nih.gov

The placement and electronic nature of substituents on the benzothiazole and associated phenyl rings significantly impact inhibitory activity.

For dual FAAH/sEH inhibitors, SAR studies demonstrated that the benzothiazole-phenyl moiety linked by a sulfonamide bond is essential for dual inhibition. nih.gov The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) and cyano (CN), at the ortho position of the phenyl ring resulted in potent dual inhibitors. nih.gov Specifically, placing a CF3 group at the ortho position yielded an inhibitor with an IC50 of 9.7 nM for FAAH and 3.1 nM for human sEH. nih.gov The presence of strong nonpolar electron-withdrawing groups at the ortho and/or para positions was generally well-tolerated by the target enzymes. nih.gov

In another study on a substituted sulfamoyl benzamidothiazole, the molecule was systematically divided into six sites for modification to probe the SAR. nih.gov These studies aimed to identify which positions could tolerate modifications to enhance activity. nih.gov The benzothiazole ring itself was identified as a key component for high FAAH inhibitory potency. nih.gov

While specific studies on the stereochemistry of this compound itself are not detailed in the provided context, related research underscores the importance of stereochemical factors in molecular recognition. For instance, a molecular modeling study of related 4H-1,2,4-benzothiadiazine 1,1-dioxides revealed that compounds with different substituents at the 3-position, such as 3-isopropoxy, 3-isopropylsulfanyl, and 3-isopropylamino, adopted similar low-energy conformations, which relates to the preferred orientation of the substituent chain. nih.gov However, the biological activity was found to be critically dependent on the nature of the atom at this position (NH > CH2 > O > S), highlighting the importance of specific hydrogen bonding capabilities over general conformational freedom. nih.gov This suggests that for this compound derivatives, the three-dimensional arrangement of substituents can significantly influence binding affinity and biological activity.

Research Applications and Methodological Advancements

Application as Molecular Probes in Chemical Biology Research

The benzothiazole (B30560) sulfonamide scaffold is a key structural motif in the development of molecular probes for studying biological systems, particularly for enzyme inhibition. These compounds serve as probes by interacting with specific biological targets, such as enzymes, allowing researchers to investigate their function, structure, and role in physiological and pathological processes.

A prominent area of research is the use of secondary sulfonamide derivatives containing a benzothiazole scaffold as inhibitors of human carbonic anhydrase (hCA) isoforms, specifically hCA I and hCA II. researchgate.netnih.gov These enzymes are crucial in various physiological processes, and their inhibition is a target for therapeutic intervention. Studies have shown that by modifying the benzothiazole sulfonamide structure, potent and selective inhibitors can be developed. For instance, a series of ten novel secondary sulfonamide derivatives incorporating the benzothiazole scaffold demonstrated significant inhibitory activity against hCA I and hCA II. researchgate.net The inhibitory constants (Ki) for these compounds were found to be in the nanomolar range, with some derivatives showing more effective inhibition than the standard drug, acetazolamide. researchgate.netnih.gov

The analysis of structure-activity relationships revealed that the substitution pattern on the benzothiazole ring system is critical for the inhibitory potency and selectivity against different CA isoforms. researchgate.net This ability to tune the molecule's properties makes the benzothiazole sulfonamide framework an excellent tool for probing the active sites of enzymes and understanding the molecular basis of their function.

| Compound | hCA I Inhibition (Ki, µM) | hCA II Inhibition (Ki, µM) | Inhibition Type (hCA I) | Inhibition Type (hCA II) |

|---|---|---|---|---|

| 1 | 0.971 ± 0.280 | 0.682 ± 0.335 | Competitive | Noncompetitive |

| 2 | 0.891 ± 0.209 | 0.788 ± 0.074 | Noncompetitive | Noncompetitive |

| 3 | 0.754 ± 0.277 | 0.229 ± 0.072 | Noncompetitive | Competitive |

| 4 | 0.262 ± 0.084 | 0.025 ± 0.010 | Noncompetitive | Noncompetitive |

| 5 | 0.052 ± 0.022 | 0.270 ± 0.077 | Noncompetitive | Competitive |

Development as Cleavable Linkers and Scaffolds in Advanced Chemical Systems

Beyond their role as biological probes, benzothiazole-based structures are being developed for advanced applications in chemical synthesis, serving as both cleavable linkers and stable scaffolds.

Cleavable Linkers: Cleavable linkers are crucial components in modern chemistry, enabling the controlled release of molecular cargo under specific conditions. Research has explored the use of benzothiazole sulfone substrates as effective cleavable linkers, particularly in peptide chemistry. richmond.edu These linkers are designed to be stable during synthesis and purification but can be readily cleaved through a nucleophilic aromatic substitution (SNAr) reaction. richmond.edu Studies have demonstrated that a benzothiazole sulfone linker can be synthesized on a peptide and achieve complete cleavage under mild nucleophilic conditions, showcasing its potential for applications like drug delivery or proteomics where controlled release is paramount. richmond.edu While traditional sulfonamides proved effective in small molecule studies, they showed low conversion in peptide cleavage reactions, highlighting the superior performance of the benzothiazole sulfone system in more complex molecular environments. richmond.edu

Chemical Scaffolds: The rigid and aromatic nature of the benzothiazole nucleus makes it an ideal scaffold, or core structure, for building complex molecules with desired functionalities. researchgate.net In medicinal chemistry, it is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov Researchers utilize this scaffold to synthesize libraries of compounds for drug discovery. For example, benzothiazole-derived sulfonamides have been designed as analogues of the clinical trial candidate SLC-0111 to create new inhibitors for cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov In this work, the benzothiazole motif was appended to a ureido linker to generate novel compounds with potent and selective inhibitory profiles. nih.gov The synthesis often starts with a core benzothiazole structure, which is then elaborated through various chemical reactions to produce the final target molecules. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification in Research Matrices

The widespread use of benzothiazole derivatives in industrial and commercial products has led to their emergence as environmental contaminants. nih.govresearchgate.net Consequently, robust analytical methods are required for their detection and quantification in various research matrices, including environmental samples and laboratory specimens.

For environmental studies, particularly the analysis of air and water, chromatography coupled with mass spectrometry is the predominant technique. One established method for analyzing outdoor air particulate matter (PM₁₀) involves pressurised liquid extraction (PLE) followed by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This approach allows for the simultaneous determination of multiple benzothiazole, benzotriazole, and benzenesulfonamide (B165840) derivatives. nih.gov The method is highly sensitive, enabling detection at the picogram per cubic meter (pg m⁻³) level, which is essential for assessing human exposure and environmental fate. nih.govresearchgate.net

In aquatic matrices, a rapid and reliable analytical method has been developed using solid-phase extraction (SPE) to concentrate the analytes, followed by derivatization and analysis by large-volume injection GC-MS. nih.gov Derivatization, for instance with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is often necessary to improve the volatility and thermal stability of the polar benzothiazole compounds for GC analysis. nih.gov This method has been successfully applied to river water and sewage effluent, achieving detection limits in the low nanogram per liter (ng L⁻¹) range. nih.gov Such methodologies are crucial for monitoring the presence and levels of these emerging pollutants in the environment.

| Matrix | Analytical Technique | Sample Preparation | Key Advantages | Reference |

|---|---|---|---|---|

| Outdoor Air (PM₁₀) | GC-MS | Pressurised Liquid Extraction (PLE) | High sensitivity (pg m⁻³ levels), simultaneous detection of multiple compound classes. | nih.govresearchgate.net |

| Aquatic Matrices (River Water, Effluent) | GC-MS | Solid-Phase Extraction (SPE), Derivatization (e.g., with MTBSTFA) | Low detection limits (ng L⁻¹ range), reliable for complex water samples. | nih.gov |

| Environmental Samples (General) | LC-MS/MS | Derivatization (e.g., with benzoin) | High selectivity and sensitivity (nM range), applicable to various matrices. | nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Synthesis and Derivatization for Complex Analogues

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space of 1,3-benzothiazole-2-sulfonamide derivatives. nih.govacs.org Researchers are actively exploring new catalytic systems and reaction pathways to facilitate the creation of more complex and structurally diverse analogs. nih.govacs.org One promising approach involves the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields of polyfluorinated 2-benzylthiobenzothiazoles. Another area of focus is the development of one-pot synthesis methods, which streamline the production of these compounds. nih.gov

Furthermore, the reactivity of the benzothiazole (B30560) core and the sulfonamide group is being exploited to introduce a wide array of functional groups, leading to libraries of compounds with tailored properties. researchgate.net For instance, the synthesis of benzothiazole-based pyrimidinesulfonamide scaffolds has been achieved through the reaction of ylidene benzothiazoles with guanidine (B92328) or sulfaguanidine (B1682504) derivatives. nih.govacs.org This highlights the potential for creating hybrid molecules that combine the beneficial properties of different pharmacophores. researchgate.netdntb.gov.ua The exploration of these innovative synthetic strategies will undoubtedly lead to the discovery of novel this compound derivatives with enhanced biological activities and unique material characteristics.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound-based molecules. These computational tools can analyze vast datasets of chemical structures and biological activities to identify key structure-activity relationships (SAR). nih.gov This information can then be used to predict the properties of virtual compounds, allowing for the in-silico screening of large chemical libraries and the prioritization of candidates for synthesis and testing.

Molecular docking simulations, a key component of computational drug design, are already being employed to understand the binding interactions of benzothiazole sulfonamides with their biological targets. nih.govnih.gov For example, docking studies have been used to investigate the binding of novel benzothiazole-based sulfonamides to carbonic anhydrase isoforms, providing insights into their inhibitory mechanisms. nih.govresearchgate.netresearchgate.net By integrating AI and ML algorithms, researchers can enhance the predictive power of these models, leading to the more rapid and cost-effective development of new therapeutic agents and functional materials.

Discovery of Novel Biochemical Targets for Basic Scientific Inquiry

While the inhibitory activity of this compound derivatives against carbonic anhydrases is well-established, future research will likely uncover novel biochemical targets for these compounds. drugbank.comnih.gov The benzothiazole scaffold is a versatile pharmacophore found in a wide range of biologically active molecules, suggesting that its derivatives may interact with a variety of proteins and enzymes. nih.govcrimsonpublishers.com

For example, some benzothiazole derivatives have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov Others have been investigated as inhibitors of BCL-2, an anti-apoptotic protein that is a key target in cancer therapy. nih.gov The exploration of these and other potential targets will not only expand our understanding of the biological activities of 1,3-benzothiazole-2-sulfonamides but also open up new avenues for the development of therapeutic agents for a wide range of diseases. crimsonpublishers.com

Development of Advanced Materials Incorporating Benzothiazole-Sulfonamide Moieties

The unique chemical and physical properties of the this compound scaffold make it an attractive building block for the development of advanced materials. The benzothiazole ring system is known for its thermal stability and its ability to participate in a variety of chemical reactions, making it a versatile component for the synthesis of functional polymers. researchgate.net

Recent research has demonstrated the synthesis of redox-responsive polymers based on benzothiazole-disulfide units. rsc.org These polymers can be functionalized with biomolecules and have potential applications in drug delivery and tissue engineering. rsc.org Furthermore, the incorporation of benzothiazole-sulfonamide moieties into polymer backbones could lead to the development of materials with novel electronic, optical, or catalytic properties. The ability to tailor the properties of these materials by modifying the structure of the benzothiazole-sulfonamide monomer opens up a wide range of possibilities for their application in fields such as electronics, photonics, and sensing.

Environmental Photodegradation and Biodegradation Research of Related Compounds

Given the widespread use of benzothiazole derivatives, understanding their environmental fate is of critical importance. nih.govscite.ai Research in this area is focused on the photodegradation and biodegradation of these compounds and their transformation products. nih.govscite.ainih.govnih.gov

Studies have shown that benzothiazoles can be degraded by UV light, particularly in the presence of photocatalysts such as titanium dioxide (TiO2). nih.govnih.gov The degradation process often involves hydroxylation and ring-opening reactions. rsc.org The biodegradation of sulfonamides, a related class of compounds, has also been investigated, with some microorganisms capable of breaking down these molecules. nih.govoup.com However, some sulfonamides have been found to be resistant to biodegradation. nih.gov

Future research will likely focus on identifying the specific microorganisms and enzymes involved in the degradation of this compound and its derivatives. Additionally, the toxicity of the degradation products will need to be assessed to fully understand the environmental impact of these compounds. rsc.orgnih.gov This knowledge will be crucial for developing strategies to mitigate any potential environmental risks associated with the use of these chemicals.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1,3-Benzothiazole-2-sulfonamide derivatives?

Answer:

The synthesis typically involves coupling benzothiazole precursors with sulfonamide moieties. For example, This compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. A validated method includes:

- Step 1 : Reacting 2-aminophenyl benzothiazole intermediates with substituted sulfonyl chlorides under anhydrous conditions in dichloromethane (DCM) .

- Step 2 : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, as seen in the synthesis of related benzenesulfonamide analogues .

- Step 3 : Purification via column chromatography, with yields ranging from 37% to 73% depending on substituent steric effects and reaction optimization .

Key Characterization : Confirm structures using (e.g., aromatic protons at δ 7.2–8.1 ppm) and (carbonyl signals ~165–170 ppm) .

Advanced: How can reaction yields be optimized for sulfonamide coupling reactions involving sterically hindered intermediates?

Answer:

Yield optimization requires addressing steric and electronic factors:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.

- Temperature Control : Reactions performed at 0°C (for activation) followed by gradual warming to room temperature reduce side reactions .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .

- Post-Reaction Workup : Employ gradient elution in column chromatography to separate closely eluting byproducts .

Example : Compound 40 (73% yield) was synthesized using optimized stoichiometry (1.2 eq. sulfonyl chloride) and extended reaction times (24 hrs) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : identifies aromatic protons and sulfonamide NH signals (δ 10–12 ppm). confirms sulfonamide carbonyl (C=O) and benzothiazole ring carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]) with <5 ppm error .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm .

Data Interpretation Tip : Discrepancies in integration ratios may indicate incomplete deprotection or residual solvents.

Advanced: How can contradictions between computational binding predictions and experimental bioactivity data be resolved?

Answer:

Discrepancies often arise from:

- Solvent Effects in Simulations : Computational models (e.g., molecular docking) may not account for solvation or dynamic protein conformations. Use explicit solvent molecular dynamics (MD) simulations to refine predictions .

- Metabolic Stability : Compounds like 13 in showed neurotoxicity despite strong in silico binding, suggesting off-target interactions or metabolic degradation. Validate using:

Case Study : Compound 9 exhibited anticonvulsant activity in mice (MES model) with three hydrogen bonds to nicotinic receptors, while 13 ’s neurotoxicity arose from unintended interactions with CNS targets .

Advanced: What strategies guide the design of this compound derivatives for targeting specific biological pathways?

Answer:

- Target-Driven Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) to enhance binding to hydrophobic pockets. For NLRP3 inflammasome inhibition, chlorinated derivatives (e.g., 35 , 40 ) showed improved potency due to enhanced hydrophobic interactions .

- Bioisosteric Replacement : Replace sulfonamide with sulfonylurea or sulfamate groups to modulate pharmacokinetic properties .

- Computational Pre-Screening : Use tools like AutoDock Vina to prioritize derivatives with favorable binding energies. For example, compound 9 ’s anticonvulsant activity correlated with a docking score of −9.2 kcal/mol .

Experimental Validation : Pair in silico results with in vitro assays (e.g., IC determination) and in vivo models (e.g., maximal electroshock tests) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide dust or vapors.

- Storage : Store in airtight containers at −20°C to prevent degradation. Avoid long-term storage due to potential peroxide formation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for sulfonamide derivatives?

Answer:

- Variable Substituent Libraries : Synthesize derivatives with systematic substitutions (e.g., -Cl, -OCH, -CF) at positions 5 and 6 of the benzothiazole ring .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Thr154 or hydrophobic contacts with Phe168 in target proteins) using X-ray crystallography or mutagenesis studies .

- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups often enhance receptor affinity .

Example : In NLRP3 inhibitors, methoxy groups at position 2 improved solubility but reduced membrane permeability, requiring lipophilic balance optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。